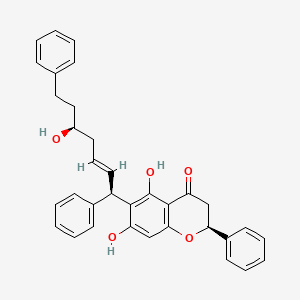
Typhatifolin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typhatifolin B is a rare flavanone-diarylheptanoid hybrid compound isolated from the pollen of the medicinal plant Typha angustifolia. It has garnered significant attention due to its potent anti-cancer properties, particularly against breast cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Typhatifolin B is typically isolated from natural sources, specifically from the pollen of Typha angustifolia. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: Typhatifolin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Wissenschaftliche Forschungsanwendungen
Typhatifolin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavanone-diarylheptanoid hybrids and their chemical properties.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored for its potential as an anti-cancer agent, particularly in breast cancer treatment.
Wirkmechanismus
Typhatifolin B exerts its anti-cancer effects by inducing apoptosis and causing G0/G1 cell cycle arrest. It also inhibits cell migration and invasion. The compound activates the transforming growth factor beta 1 (TGF-β1) signaling pathway, which plays a crucial role in its anti-tumor activity .
Vergleich Mit ähnlichen Verbindungen
- Typhatifolin A
- Typhatifolin C
- Typhatifolin D
Comparison: While all Typhatifolins (A-D) exhibit anti-cancer properties, Typhatifolin B is particularly notable for its potent activity against breast cancer cells. It induces apoptosis and cell cycle arrest more effectively than its counterparts, making it a unique and valuable compound for cancer research .
Eigenschaften
Molekularformel |
C34H32O5 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
(2S)-5,7-dihydroxy-6-[(E,1R,5S)-5-hydroxy-1,7-diphenylhept-2-enyl]-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C34H32O5/c35-26(20-19-23-11-4-1-5-12-23)17-10-18-27(24-13-6-2-7-14-24)32-28(36)22-31-33(34(32)38)29(37)21-30(39-31)25-15-8-3-9-16-25/h1-16,18,22,26-27,30,35-36,38H,17,19-21H2/b18-10+/t26-,27-,30+/m1/s1 |
InChI-Schlüssel |
CKLFGWRBFQQJRP-WBIIXFLZSA-N |
Isomerische SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H](/C=C/C[C@H](CCC3=CC=CC=C3)O)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C(C=CCC(CCC3=CC=CC=C3)O)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


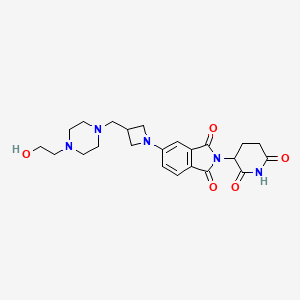
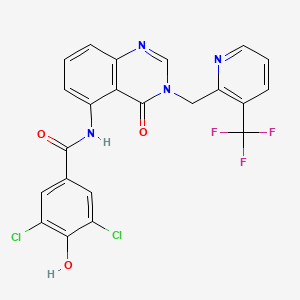
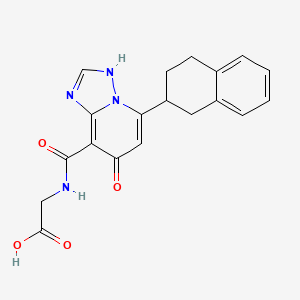
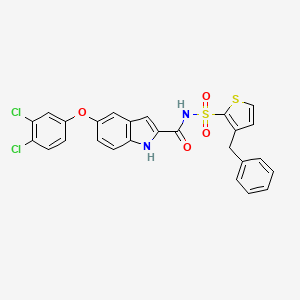
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)
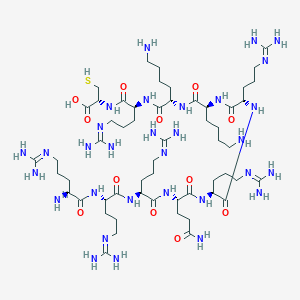
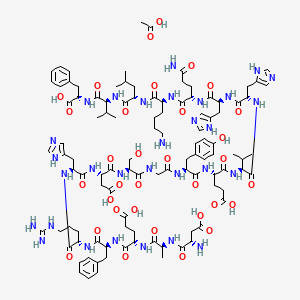


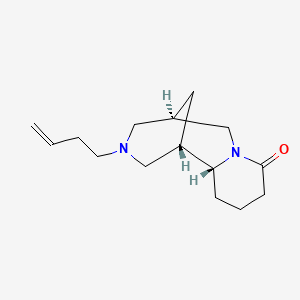
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)

![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)
